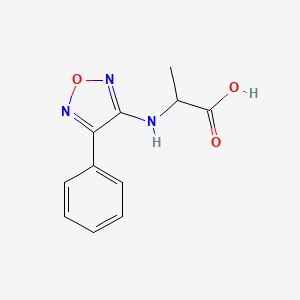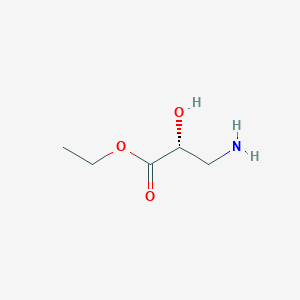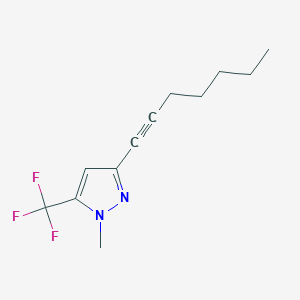![molecular formula C17H14N2O3 B8353530 4-[[2-Methyl-1-oxo-1,2-dihydrophthalazin-4-yl]methoxy]benzaldehyde](/img/structure/B8353530.png)
4-[[2-Methyl-1-oxo-1,2-dihydrophthalazin-4-yl]methoxy]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[2-Methyl-1-oxo-1,2-dihydrophthalazin-4-yl]methoxy]benzaldehyde is an organic compound with a complex structure that includes a phthalazinone moiety and a benzaldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-Methyl-1-oxo-1,2-dihydrophthalazin-4-yl]methoxy]benzaldehyde typically involves the reaction of 2-methyl-1-oxo-1,2-dihydro-phthalazin-4-yl with benzaldehyde derivatives. One common method involves dissolving the reactants in anhydrous tetrahydrofuran, cooling the solution to 0°C, and then slowly adding triethylamine. The reaction mixture is then allowed to warm to room temperature and react for several hours. The product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[[2-Methyl-1-oxo-1,2-dihydrophthalazin-4-yl]methoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction yields alcohols.
Wissenschaftliche Forschungsanwendungen
4-[[2-Methyl-1-oxo-1,2-dihydrophthalazin-4-yl]methoxy]benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 4-[[2-Methyl-1-oxo-1,2-dihydrophthalazin-4-yl]methoxy]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Oxo-2,3-Dihydro-1H-Inden-4-YL Benzoate: Similar in structure but with different functional groups.
4- [2- (3-Ethyl-4-Methyl-2-Oxo-3-Pyrroline-1-Carboxamido)Ethyl]Benezenesulfonamide: Another compound with a phthalazinone moiety but different substituents
Uniqueness
4-[[2-Methyl-1-oxo-1,2-dihydrophthalazin-4-yl]methoxy]benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C17H14N2O3 |
|---|---|
Molekulargewicht |
294.30 g/mol |
IUPAC-Name |
4-[(3-methyl-4-oxophthalazin-1-yl)methoxy]benzaldehyde |
InChI |
InChI=1S/C17H14N2O3/c1-19-17(21)15-5-3-2-4-14(15)16(18-19)11-22-13-8-6-12(10-20)7-9-13/h2-10H,11H2,1H3 |
InChI-Schlüssel |
GDMXKYRPBJMGGR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)COC3=CC=C(C=C3)C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-7-bromo-4,5-dihydro-naphtho[1,2-b]thiophene-3-carboxylic acid amide](/img/structure/B8353480.png)


![2-[4-(Trifluoromethoxy)phenyl]acetamide](/img/structure/B8353498.png)



![N-(azepan-3-yl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B8353521.png)



